molecular formula C13H20OS B7996814 4-n-Pentoxy-3,5-dimethylthiophenol

4-n-Pentoxy-3,5-dimethylthiophenol

Cat. No.: B7996814
M. Wt: 224.36 g/mol
InChI Key: BLKKCDCILIJDGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-n-Pentoxy-3,5-dimethylthiophenol is an organic compound with the molecular formula C13H20OS. It is a thiophenol derivative, characterized by the presence of a pentoxy group and two methyl groups attached to the thiophenol ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-n-Pentoxy-3,5-dimethylthiophenol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,5-dimethylthiophenol and 1-bromopentane.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

    Procedure: The 3,5-dimethylthiophenol is reacted with 1-bromopentane in the presence of potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature, typically around 80-100°C, for several hours to ensure complete conversion.

    Purification: The crude product is then purified using techniques such as column chromatography to obtain the desired this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and efficiency. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-n-Pentoxy-3,5-dimethylthiophenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-n-Pentoxy-3,5-dimethylthiophenol has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-n-Pentoxy-3,5-dimethylthiophenol involves its interaction with specific molecular targets and pathways. The compound’s thiophenol group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially modulating their activity. Additionally, the pentoxy and methyl groups may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 4-n-Butoxy-3,5-dimethylthiophenol
  • 4-n-Hexoxy-3,5-dimethylthiophenol
  • 4-n-Pentoxy-2,6-dimethylthiophenol

Uniqueness

4-n-Pentoxy-3,5-dimethylthiophenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the pentoxy group enhances its solubility in organic solvents, while the methyl groups contribute to its stability and reactivity. These features make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3,5-dimethyl-4-pentoxybenzenethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20OS/c1-4-5-6-7-14-13-10(2)8-12(15)9-11(13)3/h8-9,15H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLKKCDCILIJDGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=C(C=C(C=C1C)S)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.